N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Intermediate: Starting with a furan derivative, the 5-position is functionalized with a (3,4-dichlorophenoxy)methyl group through a nucleophilic substitution reaction.
Condensation Reaction: The furyl intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the methylene bridge.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylene bridge or the triazole ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the methylene bridge could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new drugs.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
- N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
The uniqueness of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C17H16Cl2N4O2S |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
(E)-1-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-3-26-17-22-21-11(2)23(17)20-9-13-4-5-14(25-13)10-24-12-6-7-15(18)16(19)8-12/h4-9H,3,10H2,1-2H3/b20-9+ |
InChI Key |
NTLHMZUGNYFJNG-AWQFTUOYSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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